molecular formula C11H7F2N3O B10923110 4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

4-(difluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B10923110
M. Wt: 235.19 g/mol
InChI Key: KVEUKBJPCXEROP-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the difluoromethyl group enhances its chemical stability and biological activity.

Chemical Reactions Analysis

4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s effects are mediated through pathways involving DNA damage repair and homologous recombination .

Comparison with Similar Compounds

4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE can be compared with other similar compounds, such as:

The uniqueness of 4-(DIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(1H)-ONE lies in its enhanced chemical stability and biological activity due to the presence of the difluoromethyl group.

Properties

Molecular Formula

C11H7F2N3O

Molecular Weight

235.19 g/mol

IUPAC Name

4-(difluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C11H7F2N3O/c12-10(13)8-5-9(17)15-11-14-6-3-1-2-4-7(6)16(8)11/h1-5,10H,(H,14,15,17)

InChI Key

KVEUKBJPCXEROP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)F

Origin of Product

United States

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